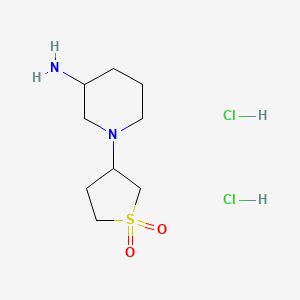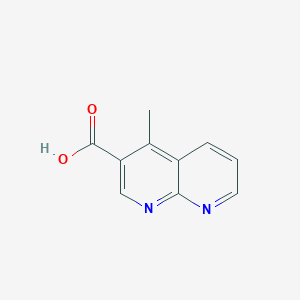![molecular formula C8H15NO2 B8183947 1,3,4,6,7,8-Hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol](/img/structure/B8183947.png)
1,3,4,6,7,8-Hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-8a-yl}methanol is a nitrogen-containing heterocyclic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol This compound is characterized by its unique structure, which includes a pyrrolo[2,1-c][1,4]oxazine ring system
Preparation Methods
The synthesis of 1,3,4,6,7,8-Hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of pyrrolo[1,2-a]pyrazines involves a transition-metal-free strategy using enones, solid alumina, and room temperature . Another method involves the use of propargylamine and acyl (bromo)acetylenes, followed by intramolecular cyclization catalyzed by Cs2CO3/DMSO . Industrial production methods may involve bulk custom synthesis and sourcing of raw materials .
Chemical Reactions Analysis
{Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-8a-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form corresponding oxides or reduction to form alcohols. Substitution reactions may involve the replacement of functional groups with other substituents, leading to the formation of diverse products .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a scaffold for the development of bioactive compounds with potential antimicrobial, anti-inflammatory, and antiviral activities . In medicine, it is explored for its potential therapeutic properties, including its use as a kinase inhibitor and its role in drug discovery . Additionally, it has applications in the industry for the production of pharmaceuticals and other bioactive molecules .
Mechanism of Action
The mechanism of action of 1,3,4,6,7,8-Hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, pyrrolo[1,2-a]pyrazine derivatives, which share a similar scaffold, exhibit various biological activities by interacting with enzymes and receptors involved in antimicrobial, anti-inflammatory, and kinase inhibition pathways . The exact molecular targets and pathways may vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
{Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-8a-yl}methanol can be compared with other similar compounds, such as pyrrolo[1,2-a]pyrazines and pyrrolo[2,1-c][1,4]oxazine derivatives. These compounds share similar structural features but may differ in their biological activities and applications. For example, pyrrolo[1,2-a]pyrazines exhibit more antibacterial, antifungal, and antiviral activities, while pyrrolo[2,1-c][1,4]oxazine derivatives are more active as kinase inhibitors . The uniqueness of 1,3,4,6,7,8-Hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol lies in its specific structure and the potential for diverse applications in various fields.
Properties
IUPAC Name |
1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-6-8-2-1-3-9(8)4-5-11-7-8/h10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFVFWGMDSYIDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COCCN2C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-Cyclopropyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine;dihydrochloride](/img/structure/B8183866.png)
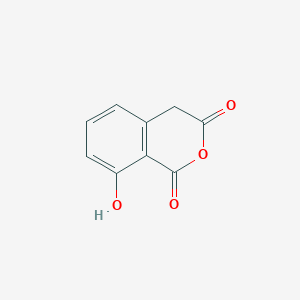
![3-bromo-7,7-difluoro-8,9-dihydro-6H-benzo[b][1,8]naphthyridine](/img/structure/B8183902.png)
![3-bromo-7,8,9,10-tetrahydro-6H-cyclohepta[b][1,8]naphthyridine](/img/structure/B8183911.png)
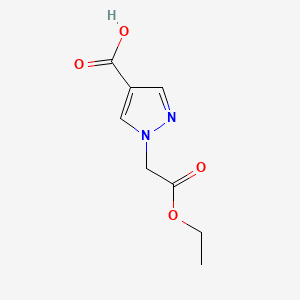
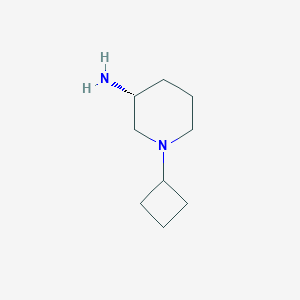
![6-ethyl-3H-thieno[2,3-d]triazin-4-one](/img/structure/B8183937.png)
![[cis-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride](/img/structure/B8183943.png)
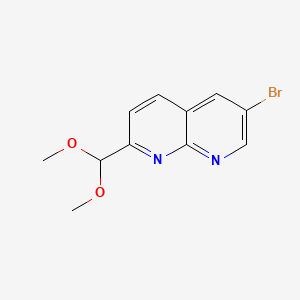
![1-Methyl-2-piperidin-3-ylpyrrolo[2,3-b]pyridine;dihydrochloride](/img/structure/B8183959.png)
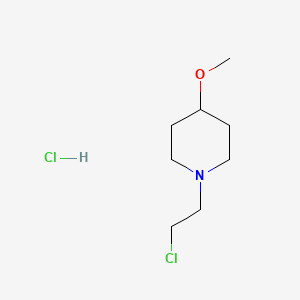
![1-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B8183966.png)
